4-(Pyridin-3-yloxy)phenol is an organic compound characterized by the molecular formula . It features a phenolic group attached to a pyridin-3-yloxy moiety at the para position. This unique structure allows it to exhibit properties derived from both phenol and pyridine, making it valuable in various chemical and biological applications. The compound is recognized for its potential in medicinal chemistry, particularly in antimicrobial and anticancer research, as well as its role as a building block in organic synthesis.
4-(Pyridin-3-yloxy)phenol is classified under organic compounds, specifically as a phenol derivative. It is synthesized primarily through nucleophilic aromatic substitution reactions involving 4-hydroxyphenol and 3-chloropyridine. Its CAS number is 85633-52-9, which facilitates its identification in chemical databases and literature .
The synthesis of 4-(Pyridin-3-yloxy)phenol typically employs nucleophilic aromatic substitution. The general reaction involves:
In industrial settings, optimization of these conditions can lead to improved yields and purity through methods such as continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
The molecular weight of 4-(Pyridin-3-yloxy)phenol is .
4-(Pyridin-3-yloxy)phenol can undergo several types of chemical reactions:
The mechanism of action for 4-(Pyridin-3-yloxy)phenol primarily involves its interaction with biological targets due to its ability to form hydrogen bonds through the hydroxyl group. This property allows it to act as a ligand in various biochemical assays, potentially influencing enzyme-substrate interactions.
In medicinal applications, the compound's structure enables it to interact with cellular receptors or enzymes, which may lead to antimicrobial or anticancer effects. Specific data on its binding affinities or inhibitory effects on target enzymes would require further experimental studies.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
4-(Pyridin-3-yloxy)phenol has diverse applications across multiple fields:
This compound's versatility makes it a significant subject of study within both academic research and industrial applications.
Introduction to the Compound4-(Pyridin-3-yloxy)phenol (CAS: 12940630; C₁₁H₉NO₂) is a diaryl ether featuring a phenol moiety linked via oxygen to the meta-position of pyridine. Its molecular structure (SMILES: C1=CC(=CN=C1)OC2=CC=C(C=C2)O; InChIKey: AWPCZCUJZRRDNK-UHFFFAOYSA-N) enables dual reactivity for electrophilic and nucleophilic modifications, making it a versatile scaffold for pharmaceuticals and agrochemicals [7].
Traditional synthesis relies on Ullmann-type coupling between 3-hydroxypyridine and 4-bromophenol under copper catalysis. Key parameters include:
Alternative SNAr Routes employ activated pyridines (e.g., 3-fluoropyridine) with 4-hydroxyphenol in the presence of K₂CO₃. This method achieves 65–90% yields at 80°C but is restricted to electron-deficient pyridines [8].
Table 1: Optimization of Ullmann Coupling for 4-(Pyridin-3-yloxy)phenol
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI/Phenanthroline | K₃PO₄ | DMF | 110 | 85 |
| CuI alone | Cs₂CO₃ | DMSO | 130 | 62 |
| CuCl/DMEDA | K₂CO₃ | Toluene | 120 | 48 |
Palladium-Catalyzed Decarboxylative Etherification offers atom-efficient alternatives:
Copper-Catalyzed C–O Coupling advances include:
Table 2: Catalyst Systems for Diary Ether Synthesis
| Catalyst | Ligand/Additive | Conditions | Application Scope |
|---|---|---|---|
| PdCl₂(dppf) | Cs₂CO₃ | MeCN, 70°C | Allyl aryl ethers |
| CuI | 2,2′-Bipyridine | DMSO/H₂O, RT | Electron-deficient pyridines |
| MCM-41-dzt-Pd (nano) | None | H₂O, RT | Broad aryl halides |
Phenol Ortho-Functionalization leverages hydrogen-bond-directed metalation:
Pyridine Meta-Modifications strategies include:
Table 3: Regioselective Directing Groups (DGs) for Functionalization
| DG | Target Moiety | Reaction | Regioselectivity |
|---|---|---|---|
| None (OH) | Phenol | Alkenylation | Ortho > Para |
| 2-Pyridyloxy | Phenol | Pd-catalyzed chlorination | Ortho, ortho' |
| –CONHAr | Pyridine | Ru-catalyzed arylation | Meta |
Solvent-Free Mechanochemistry avoids toxic solvents:
Flow Chemistry Systems enhance efficiency:
Aqueous Workup Protocols:
Halogenation for Cross-Coupling:
Propargylation for Click Chemistry:
Sequential Functionalization Example:
Table 4: Key Derivatives of 4-(Pyridin-3-yloxy)phenol
| Derivative | Synthetic Method | Application Target |
|---|---|---|
| 2,6-Dichloro-4-(pyridin-3-yloxy)phenol | Pd-catalyzed chlorination | Agrochemical intermediates |
| Propargyl ether | SNAr with propargyl bromide | Click chemistry scaffolds |
| 2-Vinyl-4-(pyridin-3-yloxy)phenol | Ortho-alkenylation | Polymer precursors |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9